

A Technical Guide to Laninamivir Octanoate-d3 as a Neuraminidase Inhibitor

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Compound of Interest

Compound Name: *Laninamivir octanoate-d3*

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This technical guide provides an in-depth overview of **Laninamivir octanoate-d3**, a deuterated analog of the potent neuraminidase inhibitor, Laninamivir octanoate. This document outlines its primary application in bioanalytical assays, its mechanism of action as a neuraminidase inhibitor, relevant quantitative data, and detailed experimental protocols.

Introduction to Laninamivir Octanoate-d3

Laninamivir octanoate is a long-acting inhaled prodrug of the neuraminidase inhibitor laninamivir.[1][2][3] Upon administration, it is hydrolyzed in the respiratory tract to its active form, laninamivir, which potently inhibits the neuraminidase enzyme of influenza A and B viruses.[1][2][3][4] This inhibition prevents the release of new viral particles from infected cells, thereby halting the spread of the infection.[5][6]

Laninamivir octanoate-d3 is an isotopically labeled version of Laninamivir octanoate, where three hydrogen atoms have been replaced by deuterium.[7] Its primary role is not as a therapeutic agent itself, but as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Laninamivir octanoate and its active metabolite, laninamivir, in biological matrices.[2][8][9] The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation and analysis, ensuring the reliability of pharmacokinetic and metabolism studies.[9]

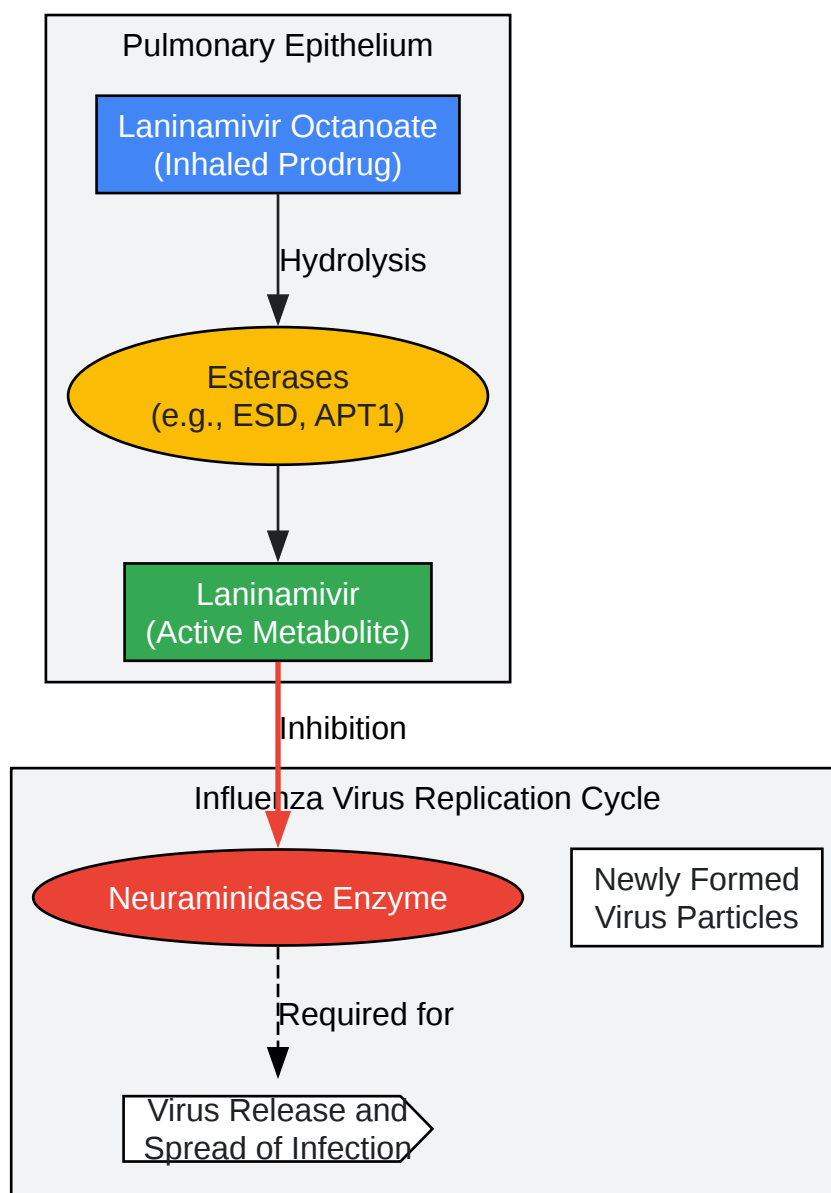
Mechanism of Action

The therapeutic effect of Laninamivir octanoate stems from its active metabolite, laninamivir.

The mechanism can be described in two key steps:

- **Prodrug Conversion:** After inhalation, Laninamivir octanoate, the octanoyl ester prodrug, is locally hydrolyzed in the pulmonary tissue by endogenous esterases, such as S-formylglutathione hydrolase (esterase D; ESD) and acyl-protein thioesterase 1 (APT1), to release the active drug, laninamivir.[1][2] This conversion is essential for its pharmacological activity.
- **Neuraminidase Inhibition:** Laninamivir is a potent and selective inhibitor of the influenza virus neuraminidase enzyme.[4][10] Neuraminidase is crucial for the release of newly formed virus particles from the surface of infected cells by cleaving sialic acid residues.[5][6] By binding to the active site of neuraminidase, laninamivir prevents this cleavage, causing the newly synthesized viruses to remain attached to the host cell, thus preventing their release and the subsequent infection of other cells.[5]

Signaling Pathway and Prodrug Conversion



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Fig. 1: Mechanism of action of Laninamivir octanoate.

Quantitative Data

The following tables summarize the *in vitro* inhibitory activity of laninamivir and the pharmacokinetic parameters of Laninamivir octanoate and laninamivir. It is important to note that while the data below is for the non-deuterated compounds, the inhibitory activity of **Laninamivir octanoate-d3** is expected to be virtually identical.

Table 1: In Vitro Neuraminidase Inhibitory Activity of Laninamivir

Influenza Virus Strain/Subtype	IC ₅₀ (nM)	Reference
Avian H12N5 NA (N5)	0.90	[10]
pH1N1 N1 NA (p09N1)	1.83	[10]
A/RI/5+/1957 H2N2 N2 (p57N2)	3.12	[10]
Subtype A(H1N1)pdm09	1.70	[11]
Subtype A(H3N2)	3.98	[11]
Subtype B	14.86	[11]
H1N1 (oseltamivir-resistant H274Y)	1.70	[12]

Table 2: Pharmacokinetic Parameters of Laninamivir Octanoate and Laninamivir in Healthy Volunteers (Single Inhaled Dose)

Parameter	Laninamivir Octanoate (20 mg)	Laninamivir (from 20 mg LO)	Laninamivir Octanoate (40 mg)	Laninamivir (from 40 mg LO)	Reference
t _{max} (hr, median)	0.25	4.0	0.25	4.0	
t _{1/2} (hr, mean)	-	66.6	-	74.4	
Cumulative Urinary Excretion (144 hr, % of dose)	4.7	19.2	5.5	23.3	

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay

This protocol is a representative method for determining the 50% inhibitory concentration (IC₅₀) of neuraminidase inhibitors like laninamivir.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

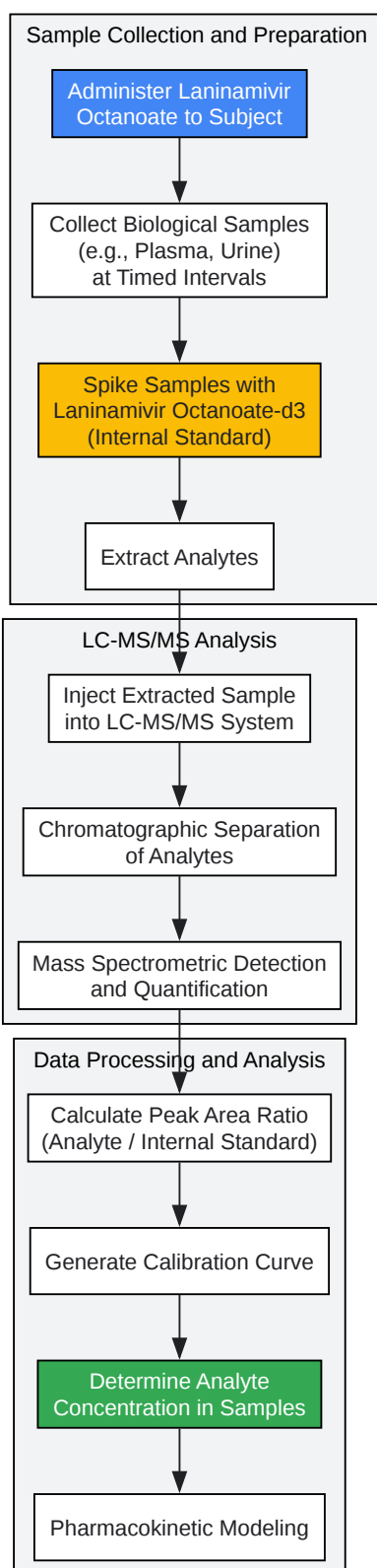
- Neuraminidase inhibitor (e.g., Laninamivir)
- Influenza virus stock
- 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA) substrate
- Assay buffer (e.g., 2x MES buffer with CaCl₂)
- Stop solution (e.g., ethanol and NaOH)
- 96-well flat-bottom plates
- Fluorometer

Procedure:

- Preparation of Reagents:
 - Prepare master stocks of the neuraminidase inhibitor (e.g., 300 μ M Laninamivir) in assay buffer.[\[13\]](#)[\[15\]](#)
 - Prepare serial dilutions of the inhibitor to achieve a range of concentrations (e.g., 0 nM to 30,000 nM).[\[13\]](#)
 - Dilute the influenza virus stock to a predetermined optimal concentration in assay buffer.
 - Prepare the MUNANA substrate solution (e.g., 300 μ M).[\[13\]](#)
 - Prepare the stop solution.[\[13\]](#)

- Assay Plate Setup:
 - Dispense 50 μ L of each inhibitor dilution into the wells of a 96-well plate.[\[13\]](#) Include wells with assay buffer only as a no-inhibitor control.
 - Add 50 μ L of the diluted virus to each well, except for the substrate background control wells which receive 50 μ L of assay buffer.[\[13\]](#)
 - Gently mix and incubate the plate at room temperature for 45 minutes.[\[13\]](#)
- Enzymatic Reaction:
 - Add 50 μ L of the MUNANA substrate solution to all wells.[\[13\]](#)
 - Gently mix and incubate the plate at 37°C for 1 hour.[\[13\]](#)
- Stopping the Reaction and Fluorescence Reading:
 - Add 100 μ L of the stop solution to each well to terminate the reaction.[\[13\]](#)
 - Read the fluorescence in a fluorometer with an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.[\[13\]](#)
- Data Analysis:
 - Subtract the background fluorescence from all readings.
 - Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces neuraminidase activity by 50%.

Experimental Workflow for Pharmacokinetic Analysis using Laninamivir Octanoate-d3



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Fig. 2: Workflow for pharmacokinetic analysis using a deuterated internal standard.

Conclusion

Laninamivir octanoate-d3 serves as an essential tool in the research and development of its non-deuterated counterpart, a potent long-acting neuraminidase inhibitor for the treatment and prophylaxis of influenza. While not intended for therapeutic use, its role as an internal standard is critical for the accurate and reliable quantification of Laninamivir octanoate and its active metabolite in biological systems. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in the field of antiviral drug development.

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